molecular formula C8H12N4O2 B14450392 (6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one CAS No. 76134-87-7

(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one

Cat. No.: B14450392
CAS No.: 76134-87-7
M. Wt: 196.21 g/mol
InChI Key: JLJLLMZWKIQARR-PHDIDXHHSA-N
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Description

(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of a suitable bicyclic precursor under controlled conditions. The reaction conditions often include the use of azidating agents such as sodium azide in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide, DMF, elevated temperatures.

    Reduction: LiAlH4, tetrahydrofuran (THF), room temperature.

    Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.

Major Products

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Reduction: Corresponding amine derivative.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it useful for bioorthogonal labeling. The compound’s bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one is unique due to its azido functional group, which imparts distinct reactivity compared to other similar bicyclic compounds. This makes it particularly valuable in applications requiring specific chemical transformations, such as click chemistry.

Properties

76134-87-7

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

(6R,7R)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C8H12N4O2/c1-8(2)12-5(3-4-14-8)6(7(12)13)10-11-9/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

JLJLLMZWKIQARR-PHDIDXHHSA-N

Isomeric SMILES

CC1(N2[C@H](CCO1)[C@H](C2=O)N=[N+]=[N-])C

Canonical SMILES

CC1(N2C(CCO1)C(C2=O)N=[N+]=[N-])C

Origin of Product

United States

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